Pheophytin b
Overview
Description
Pheophytin b is a chemical compound with the molecular formula C55H72N4O6 . It is a chlorophyll molecule lacking a central Mg2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment .
Synthesis Analysis
During leaf senescence, chlorophyll is removed from thylakoid membranes and converted in a multistep pathway to colorless breakdown products . Dephytylation, an early step of this pathway, increases water solubility of the breakdown products .Molecular Structure Analysis
Pheophytin b has a molecular formula of C55H72N4O6, an average mass of 885.183 Da, and a monoisotopic mass of 884.545166 Da . It has 5 of 5 defined stereocentres .Chemical Reactions Analysis
There is limited information available on the specific chemical reactions involving Pheophytin b .Physical And Chemical Properties Analysis
Pheophytin b is a chlorophyll molecule lacking a central Mg2+ ion . It can be produced from chlorophyll by treatment with a weak acid, producing a dark bluish waxy pigment . The molecular formula of Pheophytin b is C55H72N4O6, with an average mass of 885.183 Da and a monoisotopic mass of 884.545166 Da .Scientific Research Applications
Antimicrobial Activity : Pheophytin a and b have been explored for their antimicrobial effects. A study demonstrated the antimicrobial effect of Pheophytin A activated with a diode laser against Streptococcus mutans, suggesting its potential in dental applications (Sunarko, Ekasari, & Astuti, 2017).
Anti-Inflammatory Properties : Pheophytin b has shown efficacy in suppressing inflammation. It inhibited the overproduction of nitric oxide, prostaglandin E2, and cytokines in lipopolysaccharide-stimulated macrophages, suggesting a role in modulating inflammatory responses in conditions like sepsis (Lin et al., 2017).
Cancer Research : Research has explored the potential anticancer properties of Pheophytin a. One study found that Pheophytin a, derived from a seagrass, acted as a ligand for human mitochondrial translocator protein, reducing mitochondrial membrane potential in adenocarcinomic A549 cells. This suggests its potential as a therapeutic agent in targeting metastatic cancers (Shailaja et al., 2019).
Preparation Methods : A method for preparing Pheophytin b from plant extract has been developed, addressing challenges in separating it from other components in plant extracts. This method also allows for the simultaneous obtainment of Pheophytin a, showcasing a more efficient production technique (Oba, Masada, & Tamiaki, 1997).
Photodynamic Therapy : The photophysical properties of pheophytins, including Pheophytin b, make them potential candidates for applications in photodynamic therapy. They have been studied for their interaction with human serum albumin, a key factor in biodistribution, suggesting their potential in medical imaging and therapy (Chaves et al., 2015).
Safety And Hazards
According to the Safety Data Sheet, Pheophytin b should be handled with care to avoid contact with skin and eyes, formation of dust and aerosols . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention is required .
Future Directions
Pheophytin b and its derivatives possess therapeutic properties . These bioactive molecules exhibit a wide range of beneficial effects, including antioxidant, antimutagenic, antigenotoxic, anti-cancer, and anti-obesogenic activities . Therefore, exploring the potential of these discarded resources, such as utilizing them as functional food ingredients, aligns with the principles of a circular economy and presents exciting opportunities for exploitation .
properties
IUPAC Name |
methyl (3R,12E,21S,22S)-16-ethenyl-11-ethyl-12-(hydroxymethylidene)-17,21,26-trimethyl-4-oxo-22-[3-oxo-3-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enoxy]propyl]-7,23,24,25-tetrazahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5(26),6,8,10,13(25),14,16,18(24),19-decaene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H72N4O6/c1-12-38-35(8)42-27-43-36(9)40(23-24-48(61)65-26-25-34(7)22-16-21-33(6)20-15-19-32(5)18-14-17-31(3)4)52(58-43)50-51(55(63)64-11)54(62)49-37(10)44(59-53(49)50)28-46-39(13-2)41(30-60)47(57-46)29-45(38)56-42/h12,25,27-33,36,40,51,58,60H,1,13-24,26H2,2-11H3/b34-25+,41-30+,43-27?,44-28?,45-29?,52-50?/t32-,33-,36+,40+,51-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMVFDCTXPYHACR-KMFDAVQUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C=C3C(=C4C(=O)C(C(=C5C(C(C(=CC6=NC(=CC(=N2)C1=CO)C(=C6C)C=C)N5)C)CCC(=O)OCC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C4=N3)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC\1=C2C=C3C(=C4C(=O)[C@@H](C(=C5[C@H]([C@@H](C(=CC6=NC(=CC(=N2)/C1=C/O)C(=C6C)C=C)N5)C)CCC(=O)OC/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C4=N3)C(=O)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H72N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
885.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pheophytin b | |
CAS RN |
3147-18-0 | |
Record name | EINECS 221-565-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003147180 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Phorbinepropanoic acid, 9-ethenyl-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-, (2E,7R,11R)-3,7,11,15-tetramethyl-2-hexadecen-1-yl ester, (3S,4S,21R)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3,7,11,15-tetramethylhexadec-2-en-1-yl [3S[3α(2E,7S*,11S*),4β,21β-14-ethyl-13-formyl-21-(methoxycarbonyl)-4,8,18-trimethyl-20-oxo-9-vinylphorbine-3-propionate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.605 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PHEOPHYTIN B | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VJ9SZL3T3Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
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